Anticancer Activity: Compounds like 7-(4-bromophenyl)-9-(pyridin-4-yl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine have shown potential as anticancer agents by inhibiting epidermal growth factor receptor (EGFR) activation. [, ]
Adenosine Receptor Antagonists: Several derivatives within this class have demonstrated potent and selective antagonism against adenosine receptors, particularly the A2A subtype, which are involved in various physiological processes. [, , , , , , , , , , ] This property makes them valuable tools for studying neurological disorders like Parkinson's disease and exploring new therapeutic avenues.
Pesticide Lead Compounds: The diverse structural features and biological activities of pyrazolo[4,3-e]-1,2,4-triazolo-[1,5-c]pyrimidine derivatives make them promising candidates for developing new pesticides. []
Compound Description: This compound was synthesized and evaluated for its anticancer activity. Its crystal structure was determined by single crystal X-ray analysis. []
Relevance: This compound shares the core pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine structure with the target compound, 2-[5-(3-bromophenyl)-1H-pyrazol-3-yl]-7-methyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine. They differ in the substituents at the 7 and 9 positions. While the target compound has a 2-(5-(3-bromophenyl)-1H-pyrazol-3-yl) group at the 2-position and a methyl group at the 7-position, Compound 3 possesses a 4-bromophenyl group at the 7-position and a pyridin-4-yl group at the 9-position. []
Compound Description: SCH-442416 is a preferential presynaptic adenosine A2A receptor antagonist. It was tested in squirrel monkeys for its effect on the self-administration of Δ9-tetrahydrocannabinol (THC). SCH-442416 produced a rightward shift in THC self-administration dose-response curves, suggesting an antagonistic effect on THC's reinforcing properties. []
Relevance: SCH-442416 and the target compound, 2-[5-(3-bromophenyl)-1H-pyrazol-3-yl]-7-methyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine, belong to the same pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine class of compounds. While they share a core structure, variations in the substituents at the 2- and 7-positions contribute to their distinct pharmacological profiles. []
Compound Description: This compound is a key intermediate in the synthesis of pyrazolo[4,3-e]-1,2,4-triazolo-[1,5-c]pyrimidine derivatives designed as potential antagonists for the A2A adenosine receptor or pesticide lead compounds. []
Relevance: While not possessing the complete pyrazolo[4,3-e]-1,2,4-triazolo-[1,5-c]pyrimidine scaffold, Compound 3 represents a crucial precursor in synthesizing this class of compounds, which includes the target compound, 2-[5-(3-bromophenyl)-1H-pyrazol-3-yl]-7-methyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine. It highlights the synthetic pathways and structural modifications employed to generate diverse analogs within this family. []
Compound Description: SCH 58261 is a selective adenosine A2A receptor antagonist frequently employed in pharmacological studies. Research indicates that SCH 58261 can block the inhibitory effect of brain-derived neurotrophic factor (BDNF) on α7 nicotinic acetylcholine receptor responses in hippocampal interneurons. [] It is also known to prevent the adenosine A2A receptor-mediated increase in N-methyl-D-aspartate receptor (NMDAR) function in the hippocampus. []
Relevance: Both SCH 58261 and the target compound, 2-[5-(3-bromophenyl)-1H-pyrazol-3-yl]-7-methyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine, share the core pyrazolo[4,3-e]-1,2,4-triazolo[1,5-c]pyrimidine structure. Despite sharing the core structure, the distinct substituents at various positions contribute to their unique pharmacological properties. [, ]
Compound Description: This compound serves as an antagonist radioligand for the A3 adenosine receptor and has been used to study the expression and upregulation of A3 receptors in human lymphocytes upon activation. []
Relevance: [3H]MRE 3008F20 and the target compound, 2-[5-(3-bromophenyl)-1H-pyrazol-3-yl]-7-methyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine, belong to the same pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine family. This emphasizes the structural motifs within this class that contribute to their interaction with adenosine receptors, despite differences in their specific substituents and subsequent subtype selectivity. []
Compound Description: This compound is a selective adenosine A3 receptor antagonist shown to delay the irreversible synaptic failure caused by oxygen and glucose deprivation in the rat CA1 hippocampus in vitro. []
Relevance: This compound and the target compound, 2-[5-(3-bromophenyl)-1H-pyrazol-3-yl]-7-methyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine, are both members of the pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine class and share a significant degree of structural similarity. This underscores the potential of subtle modifications within this scaffold to affect adenosine receptor subtype selectivity and therapeutic application. []
Compound Description: KW-6002 is a preferential postsynaptic adenosine A2A receptor antagonist. In studies with squirrel monkeys, KW-6002 shifted the THC self-administration dose-response curves to the left, indicating a potentiation of THC's reinforcing effects. [] In a separate study involving mice, KW-6002 was found to inhibit the development of l-3,4-dihydroxyphenylalanine (l-DOPA)-induced dyskinesia, a common complication in Parkinson's disease treatment. []
Relevance: While KW-6002 doesn't share the exact pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine core structure as the target compound, 2-[5-(3-bromophenyl)-1H-pyrazol-3-yl]-7-methyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine, it's included due to its documented activity as an adenosine A2A receptor antagonist. This suggests that both compounds, though structurally diverse, might share a similar binding site on the A2A receptor or influence a common signaling pathway. [, ]
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.